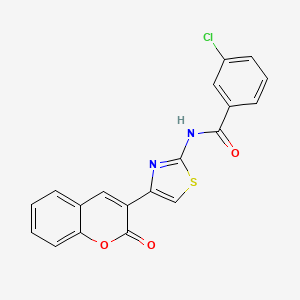

3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of thiazole and chromene . Thiazoles are known for their diverse biological activities, such as anti-inflammatory and analgesic activity . Chromenes, on the other hand, are known for their significant biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, and cholinesterase inhibitory properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, coumarin-chalcone hybrid molecules were synthesized using various aromatic aldehydes . In another study, 2-[(N-substituted imino)chromenes reacted intramolecularly in acidic anhydrous media to produce derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic methods . For example, the ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, it was found that in acidic anhydrous media, 2-(N-substituted imino)chromenes reacted intramolecularly to produce expected derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the yield, melting point, and NMR data of some compounds have been reported .Applications De Recherche Scientifique

Synthesis and Biological Activities

3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide and related compounds have been extensively studied for their synthesis methods and potential biological activities. A novel approach involves the ultrasound-promoted rapid synthesis of thiazole derivatives bearing a coumarin nucleus, demonstrating potent cytotoxic activities against human keratinocytes (HaCaT cells). This highlights the compound's relevance in the development of new cytotoxic agents (Gomha & Khalil, 2012).

Another study focuses on the synthesis and characterization of chromone–thiazole hybrids as potential ligands for human adenosine receptors, underlining the compound's significance in therapeutic applications for diseases where adenosine receptors are key targets (Cagide et al., 2015).

Antimicrobial and Antitumor Activities

Coumarin-thiazole derivatives have been synthesized and evaluated for their antimicrobial activities. One such study demonstrated the synthesis of a coumarin-thiazole derivative with significant antimicrobial activity, showcasing its potential application in antimicrobial polyurethane coatings (El‐Wahab et al., 2014). This indicates the compound's utility in enhancing the antimicrobial properties of polyurethane varnishes.

Additionally, certain derivatives have been identified for their selective inhibitory activity against tumor-associated carbonic anhydrase isoforms, presenting a promising avenue for cancer therapy by targeting specific enzymes involved in tumor progression (Bozdağ et al., 2017).

Sensor Applications and Live Cell Imaging

Coumarin benzothiazole derivatives have been synthesized and investigated for their properties as chemosensors for cyanide anions. These compounds, through a Michael addition reaction, allow for the visual detection of cyanide, highlighting their potential in environmental monitoring and safety applications (Wang et al., 2015).

Furthermore, a novel Schiff base fluorescent probe based on coumarin and benzothiazole has been developed for the sequential detection of Al3+ and pyrophosphate ions, with applications in live cell imaging. This underscores the compound's utility in biological research and diagnostics (Li et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit diverse biological activities, including anti-inflammatory , antibacterial , antifungal , and anticoagulant effects .

Mode of Action

It’s worth noting that similar compounds have been reported to exhibit anti-inflammatory activity . This suggests that the compound may interact with targets involved in the inflammatory response, potentially inhibiting key enzymes or signaling pathways.

Biochemical Pathways

Given the reported anti-inflammatory activity of similar compounds , it’s plausible that this compound may affect pathways involved in the inflammatory response. For instance, it could potentially inhibit the production or activity of pro-inflammatory cytokines, or it could interfere with the signaling pathways that trigger an inflammatory response.

Pharmacokinetics

The presence of a chlorine atom in the compound could potentially increase its potency and improve its solubility , which could enhance its bioavailability.

Result of Action

Given the reported anti-inflammatory activity of similar compounds , it’s plausible that this compound could reduce inflammation at the molecular and cellular levels, potentially by inhibiting the production or activity of pro-inflammatory cytokines or by interfering with inflammatory signaling pathways.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClN2O3S/c20-13-6-3-5-12(8-13)17(23)22-19-21-15(10-26-19)14-9-11-4-1-2-7-16(11)25-18(14)24/h1-10H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCJKCXFTFVGSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide](/img/structure/B2757542.png)

![6-(2,2-dimethoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2757545.png)

![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2757546.png)

![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2757547.png)

![[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine](/img/structure/B2757551.png)

![[1-[(Methylamino)methyl]cyclopropyl]methanol HCl](/img/structure/B2757554.png)